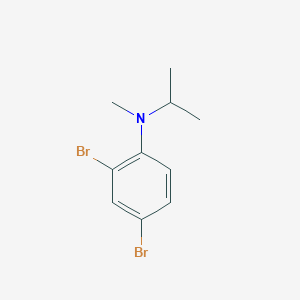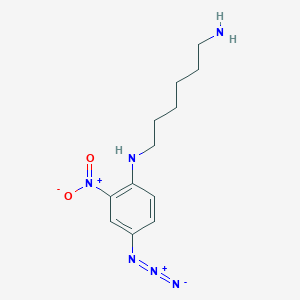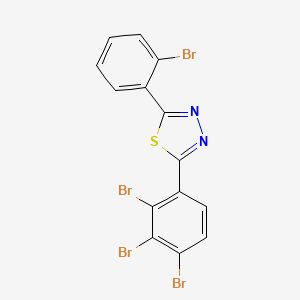
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is an organic compound characterized by the presence of two bromine atoms, a methyl group, and an isopropyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline typically involves the bromination of N-methyl-N-(propan-2-yl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and automated systems ensures efficient production and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives using reducing agents like zinc dust or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc dust, sodium borohydride.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and reduced aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the aniline ring play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromoaniline: Lacks the methyl and isopropyl groups, leading to different chemical properties and reactivity.
2-Bromo-4-methyl-N-(propan-2-yl)aniline: Contains only one bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the specific arrangement of the methyl and isopropyl groups
Eigenschaften
CAS-Nummer |
62982-59-6 |
|---|---|
Molekularformel |
C10H13Br2N |
Molekulargewicht |
307.02 g/mol |
IUPAC-Name |
2,4-dibromo-N-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-7(2)13(3)10-5-4-8(11)6-9(10)12/h4-7H,1-3H3 |
InChI-Schlüssel |
UMPJZUGFMURAPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)C1=C(C=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)







![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
